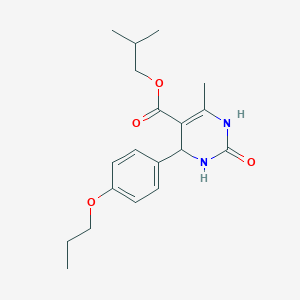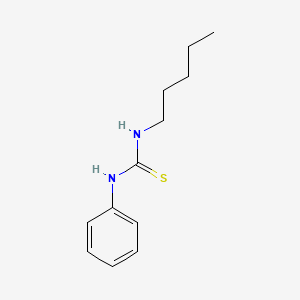
1-Pentyl-3-phenylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-3-phenylthiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentyl-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of aniline with phenyl isothiocyanate in the presence of a base. This reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired thiourea derivative .
Industrial Production Methods: Industrial production of this compound often involves the use of phenyl chlorothionoformate as a thiophosgene equivalent. This method is advantageous due to its mild reaction conditions and high yields. The reaction is carried out in water, making it an environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions: 1-Pentyl-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
1-Pentyl-3-phenylthiourea has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of 1-Pentyl-3-phenylthiourea involves its interaction with specific enzymes. For instance, it acts as a competitive inhibitor of phenoloxidase, an enzyme involved in the oxidation of phenols. By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby inhibiting the enzymatic reaction .
Comparison with Similar Compounds
Phenylthiourea: Known for its enzyme inhibitory properties, particularly against phenoloxidase.
N-phenylthiourea: Shares similar structural features and inhibitory mechanisms.
1-Phenyl-3-(2-thiazolyl)-2-thiourea: Exhibits similar enzyme inhibition and has been studied for its effects on melanogenesis.
Uniqueness: 1-Pentyl-3-phenylthiourea stands out due to its specific structural modifications, which enhance its binding affinity and selectivity towards certain enzymes. This makes it a valuable compound for targeted enzyme inhibition studies and potential therapeutic applications .
Properties
CAS No. |
53088-08-7 |
|---|---|
Molecular Formula |
C12H18N2S |
Molecular Weight |
222.35 g/mol |
IUPAC Name |
1-pentyl-3-phenylthiourea |
InChI |
InChI=1S/C12H18N2S/c1-2-3-7-10-13-12(15)14-11-8-5-4-6-9-11/h4-6,8-9H,2-3,7,10H2,1H3,(H2,13,14,15) |
InChI Key |
SIKSXGPHVBAUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=S)NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-1-(2-bromo-4-methylphenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11697129.png)
![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)
![2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide](/img/structure/B11697147.png)
![4-{[(E)-(4-fluorophenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11697148.png)
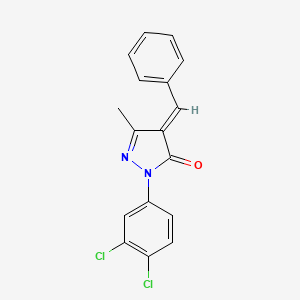
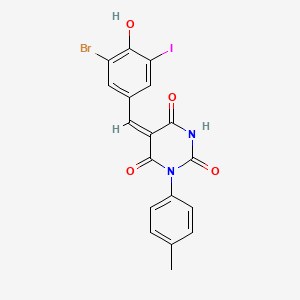
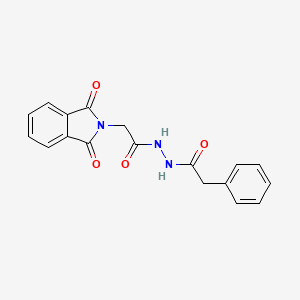
![ethyl (2E)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11697187.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)
![(4E)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697206.png)

